1-(3,4-Dichlorophenoxy)propan-2-one IUPAC name
1-(3,4-Dichlorophenoxy)propan-2-one IUPAC name
An In-Depth Technical Guide to 1-(3,4-Dichlorophenoxy)propan-2-one: IUPAC Nomenclature, Synthesis, and Applications in Drug Development
Executive Summary
The compound 1-(3,4-dichlorophenoxy)propan-2-one (CAS: 15422-20-5) is a highly versatile aryloxyacetone derivative that serves as a critical building block in medicinal chemistry and agrochemical development. Characterized by its privileged 3,4-dichlorophenyl motif, this molecule offers an optimal balance of lipophilicity and metabolic stability. This whitepaper provides an authoritative breakdown of its structural chemistry, details a self-validating synthetic protocol via the Williamson ether synthesis, and explores its historical and modern applications in targeted drug design.
Structural Elucidation and IUPAC Nomenclature
The precise structural mapping of a pharmacophore is the first step in rational drug design. The IUPAC name, 1-(3,4-dichlorophenoxy)propan-2-one , systematically deconstructs the molecule into its functional components:
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Core Backbone (propan-2-one): A three-carbon aliphatic chain featuring a ketone functional group at the C2 position (commonly known as acetone). The ketone serves as a reactive handle for downstream functionalization (e.g., reductive aminations or Grignard additions).
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Substituent (3,4-dichlorophenoxy): Attached at the C1 position of the backbone via an ether linkage. The 3,4-dichloro substitution pattern on the phenyl ring is a well-documented "privileged structure" in medicinal chemistry. The electron-withdrawing chlorine atoms increase the molecule's overall lipophilicity (LogP), enhancing its ability to penetrate lipid bilayers and bind to hydrophobic pockets within target proteins.
Quantitative Physicochemical Data
To facilitate compound tracking and computational modeling, the core physicochemical properties of 1-(3,4-dichlorophenoxy)propan-2-one are summarized below, as cataloged by authoritative chemical databases [1].
Table 1: Physicochemical Properties of 1-(3,4-Dichlorophenoxy)propan-2-one
| Property | Value |
| IUPAC Name | 1-(3,4-dichlorophenoxy)propan-2-one |
| Common Synonyms | 3,4-Dichlorophenoxyacetone |
| CAS Registry Number | 15422-20-5 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| SMILES String | CC(=O)COC1=CC=C(Cl)C(Cl)=C1 |
Synthesis Methodology: The Williamson Ether Synthesis
The most efficient and scalable route to synthesize 1-(3,4-dichlorophenoxy)propan-2-one is via a classical Williamson Ether Synthesis , coupling 3,4-dichlorophenol with 1-chloro-2-propanone (chloroacetone).
Expertise & Experience: Causality Behind Experimental Choices
As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe:
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Base Selection (K₂CO₃ vs. NaOH): Phenols possess a pKa of approximately 8.6 to 10. While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can rapidly deprotonate the phenol, they pose a severe risk of inducing aldol condensation or polymerization of the electrophile (1-chloro-2-propanone) due to its highly acidic alpha protons. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base that quantitatively generates the phenoxide without degrading the ketone.
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Solvent Selection (Acetone): Acetone is utilized as a polar aprotic solvent. It effectively solubilizes the organic reactants and the phenoxide intermediate. Crucially, the byproduct of the Sₙ2 reaction, potassium chloride (KCl), is insoluble in acetone. The continuous precipitation of KCl drives the reaction forward according to Le Chatelier’s principle, maximizing the yield.
Williamson Ether Synthesis workflow for 1-(3,4-dichlorophenoxy)propan-2-one.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that the researcher can confirm the success of each phase before proceeding.
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Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichlorophenol (1.0 eq, 10 mmol) in anhydrous acetone (30 mL).
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Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may take on a slight yellow tint.
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Electrophile Addition: Slowly add 1-chloro-2-propanone (1.1 eq, 11 mmol) dropwise via a syringe. (Caution: Chloroacetone is a potent lachrymator; perform strictly inside a fume hood).
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Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 4 to 6 hours.
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Self-Validation Checkpoint 1 (TLC Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The disappearance of the 3,4-dichlorophenol spot (R_f ~0.3, stains active with KMnO₄) and the emergence of a new, less polar UV-active product spot (R_f ~0.5) confirms the progression of the Sₙ2 substitution.
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Workup: Cool the reaction to room temperature. Filter the inorganic salts (precipitated KCl and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous NaOH (2 x 20 mL) to remove any unreacted phenol, followed by distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography.
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Self-Validation Checkpoint 2 (Spectroscopic Confirmation): Validate the final product using IR spectroscopy. Successful formation of the target is confirmed by the absence of the broad phenolic O-H stretch (~3300 cm⁻¹) and the presence of a sharp ketone C=O stretch (~1720 cm⁻¹) alongside the asymmetric C-O-C ether stretch (~1200 cm⁻¹).
Biological Activity and Drug Development Applications
The utility of 1-(3,4-dichlorophenoxy)propan-2-one spans decades, evolving from agrochemical research to modern targeted drug synthesis.
Historical Context: Auxin Inhibition
In foundational plant physiology studies, aryloxyacetones were heavily investigated as metabolic antagonists to natural plant growth regulators. A pivotal 1968 study by demonstrated that dichlorophenoxyacetones effectively inhibit auxin-induced growth in Avena coleoptile sections [2]. Notably, the 3,4-dichloro isomer proved to be the most potent inhibitor among its analogs, highlighting the specific biological affinity of the 3,4-dichlorophenyl moiety.
Table 2: Biological Activity (Auxin Inhibition in Avena Coleoptile Sections)
| Analog | Target Pathway | Half-Maximal Growth Inhibition (µg/mL) |
| 2,3-Dichlorophenoxyacetone | Auxin-induced growth | 106 |
| 2,4-Dichlorophenoxyacetone | Auxin-induced growth | 86 |
| 2,5-Dichlorophenoxyacetone | Auxin-induced growth | 80 |
| 3,4-Dichlorophenoxyacetone | Auxin-induced growth | 62 |
Data adapted from Masingale et al., 1968 [2], demonstrating that the 3,4-dichloro substitution pattern exhibits the highest potency.
Modern Context: A Versatile Pharmacophore Precursor
In contemporary drug development, 1-(3,4-dichlorophenoxy)propan-2-one is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a highly prized intermediate. The ketone functionality acts as a synthetic divergence point for multiple therapeutic classes:
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Aryloxypropanolamines (Cardiovascular Agents): Reductive amination of the ketone with primary or secondary amines (using NaBH₃CN) yields aryloxypropanolamines, structural analogs to beta-blockers like propranolol.
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Azole Antifungals (Infectious Disease): The ketone can undergo a Corey-Chaykovsky epoxidation to form an epoxide intermediate. Subsequent ring-opening by an azole (imidazole or 1,2,4-triazole) yields potent inhibitors of lanosterol 14α-demethylase, mimicking the structural logic of drugs like miconazole.
Downstream pharmacophore derivation from the 1-(3,4-dichlorophenoxy)propan-2-one core.
References
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Masingale, R. E., et al. "Inhibitory Effects of Dichlorophenoxyacetones on Auxin-induced Growth of Avena Coleoptile Sections." Plant Physiology, vol. 43, no. 4, April 1968, pp. 641-644. Available at:[Link]
